6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole
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Overview
Description
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine, chlorine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole typically involves the bromination and chlorination of 2-ethylbenzothiazole. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction process by using microwave energy.
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods minimize the use of toxic solvents and reduce the formation of side products, aligning with green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium amide, thiourea.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Thiols: Formed through reduction.
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Scientific Research Applications
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of benzothiazole-based drugs with potential anti-tubercular and anti-cancer activities.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its biological activity and used in drug design.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness: 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C9H7BrClNS |
---|---|
Molecular Weight |
276.58 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3 |
InChI Key |
VQVZXYFVRFIKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
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